Methyl 2-hydroxyoctanoate
Overview
Description
Methyl 2-hydroxyoctanoate, also known as 2-hydroxyoctanoic acid methyl ester, is an organic compound with the molecular formula C9H18O3. It is a member of the fatty acid methyl esters (FAME) category, specifically those with a hydroxy group. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :
- Reaction with sodium hydride (NaH) at 70°C for 45 minutes.
- Addition of tetrahydrofuran (THF) at 25°C for 4 hours.
- Acetylation with acetic anhydride (Ac2O) at 140°C for 0.75 hours.
- Hydrolysis with aqueous sodium hydroxide (NaOH) in methanol, followed by heating for 2 hours.
- Extraction with diethyl ether.
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 2-hydroxyoctanoic acid with methanol under acidic conditions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketooctanoic acid or octanoic acid.
Reduction: Formation of 2-hydroxyoctanol.
Substitution: Formation of various substituted octanoates depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxyoctanoate has a wide range of applications in scientific research, including :
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of methyl 2-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. It is known to act on hydroxyacid oxidase 1 and (S)-mandelate dehydrogenase, leading to the production of hydrogen peroxide (H2O2) as a byproduct . This interaction plays a crucial role in its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2-hydroxyoctanoate can be compared with other similar compounds, such as:
Methyl heptanoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxyoctanoic acid: The free acid form, which is more reactive in esterification reactions.
Methyl 2,5-dihydroxybenzoate: Contains additional hydroxy groups, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-hydroxyoctanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELLQRUGGAXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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